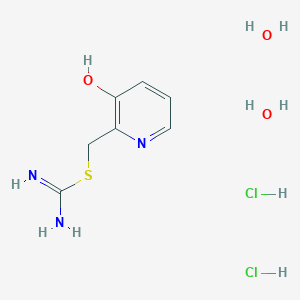
6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one, also known as CIBO, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of benzoxazinones, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one has also been shown to inhibit the activity of fibroblast growth factor receptor (FGFR), a signaling pathway that is involved in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one has been shown to exhibit a range of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one has also been shown to inhibit the proliferation and migration of cancer cells, as well as the formation of new blood vessels that are necessary for tumor growth. Additionally, 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one has been shown to reduce the accumulation of collagen, a process that is involved in the development of fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one in lab experiments is its diverse range of biological activities, which make it a useful tool for studying various diseases and pathways. Additionally, 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one has been shown to exhibit relatively low toxicity, making it a safer alternative to other compounds that may have similar effects. One limitation of using 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one in lab experiments is its limited solubility in water, which may make it difficult to administer in certain assays.
Orientations Futures
There are several future directions for the study of 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one. One potential area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one and to identify its molecular targets. This information could be used to design more potent and selective derivatives of 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one that could be used as therapeutic agents for various diseases. Finally, more studies are needed to investigate the potential applications of 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one involves the reaction of 2-iodoaniline with 6-chloro-4H-3,1-benzoxazin-4-one in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one as a white crystalline solid. The purity of the compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects. 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one has also been studied for its potential as a therapeutic agent for the treatment of various diseases, such as rheumatoid arthritis and cancer.
Propriétés
IUPAC Name |
6-chloro-2-(2-iodophenyl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClINO2/c15-8-5-6-12-10(7-8)14(18)19-13(17-12)9-3-1-2-4-11(9)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSWHVVYOZGHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)O2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5401610.png)
![ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5401618.png)
![3-(3,4-dimethoxyphenyl)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5401620.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5401624.png)
![N-(2,6-diethylphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5401626.png)

![7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5401633.png)


![9-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5401648.png)